molecular formula C13H13NO2 B1624312 Benzyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-46-6

Benzyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1624312
CAS No.: 3284-46-6
M. Wt: 215.25 g/mol
InChI Key: XLBUMBKULFRFSY-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-1H-pyrrole-2-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by a benzyl ester group attached to the 2-carboxylate position of the pyrrole ring, with a methyl group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 3-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The compound can participate in electrophilic substitution reactions at the pyrrole ring, especially at the 2- and 5-positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds

Major Products Formed:

    Oxidation: Pyrrole-2-carboxylic acid derivatives

    Reduction: Benzyl 3-methyl-1H-pyrrole-2-methanol

    Substitution: Halogenated or nitro-substituted pyrrole derivatives

Scientific Research Applications

Chemistry: Benzyl 3-methyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Pyrrole derivatives have shown promise in antimicrobial, anticancer, and anti-inflammatory activities.

Medicine: The compound is investigated for its potential therapeutic applications. Pyrrole derivatives are known to interact with various biological targets, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the benzyl ester group, making it less lipophilic.

    Benzyl 1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position, affecting its reactivity and biological activity.

    Benzyl 3-ethyl-1H-pyrrole-2-carboxylate: Has an ethyl group instead of a methyl group, altering its steric and electronic properties.

Uniqueness: Benzyl 3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the benzyl ester and the methyl group, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry.

Biological Activity

Benzyl 3-methyl-1H-pyrrole-2-carboxylate (BMPC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BMPC is characterized by a five-membered aromatic pyrrole ring, which includes a benzyl group and a carboxylate functional group. The molecular formula is C12H13NO2C_{12}H_{13}NO_2. Its unique structure contributes to its reactivity and biological properties, making it a valuable compound in pharmaceutical applications.

The biological activity of BMPC primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrole ring facilitates hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity. These interactions modulate various biological pathways, leading to pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities.

1. Antimicrobial Activity

BMPC has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of BMPC exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

2. Anti-inflammatory Effects

Research indicates that BMPC may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. The exact mechanism remains under investigation, but it is hypothesized that BMPC inhibits pro-inflammatory cytokines through modulation of signaling pathways.

3. Anticancer Potential

BMPC and its derivatives have been evaluated for their anticancer effects, particularly against leukemia cells. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been documented, suggesting potential applications in cancer therapy .

Structure-Activity Relationships (SAR)

The SAR studies of BMPC highlight the importance of substituents on the benzyl group for enhancing biological activity. For instance:

CompoundSubstituentActivity (IC50)
BMPCBenzylModerate
Para-CF₃ BenzylCF₃ at para position4-fold increase in potency against Plasmodium DHODH
Para-OMe BenzylOMe at para positionLower activity compared to CF₃

These findings suggest that specific modifications to the benzyl moiety can significantly influence the compound's efficacy against targeted enzymes .

Case Study 1: Antimicrobial Efficacy

In a recent study, BMPC derivatives were synthesized and tested for their antimicrobial activities against various bacterial strains. The results indicated that compounds with para-substituted benzyl groups exhibited the highest potency against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of BMPC. The compound was shown to reduce levels of inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent in clinical settings.

Properties

IUPAC Name

benzyl 3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-7-8-14-12(10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBUMBKULFRFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449269
Record name 1H-Pyrrole-2-carboxylic acid, 3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3284-46-6
Record name 1H-Pyrrole-2-carboxylic acid, 3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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